molecular formula C18H19N7O B2885117 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797711-22-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Katalognummer B2885117
CAS-Nummer: 1797711-22-8
Molekulargewicht: 349.398
InChI-Schlüssel: RDHFGXJBBVQTEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine and related moieties are synthesized for various applications, including as potential insecticidal, antimicrobial, and anticancer agents. These compounds are designed using different synthetic pathways to incorporate various functional groups that may influence their biological activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their antitumor and antimicrobial activities, indicating the versatility of these heterocyclic frameworks in drug discovery processes (Riyadh, 2011).

Biological Evaluation

These compounds are often subjected to biological evaluations to determine their potential as therapeutic agents. For instance, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been studied for their binding affinity to the Peripheral Benzodiazepine Receptor (PBR), indicating their potential for modulating steroid biosynthesis in cells (Selleri et al., 2005). This showcases the therapeutic potential of these compounds in neurological and psychiatric disorders.

Antimicrobial and Insecticidal Applications

Some derivatives have shown promising antimicrobial activity, which could lead to the development of new antimicrobial agents. Additionally, their insecticidal properties have been investigated, particularly against agricultural pests like the cotton leafworm, showcasing their potential utility in pest management strategies (Fadda et al., 2017).

Radioligand Imaging

The compound class also includes selective ligands for the translocator protein (18 kDa), with some designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is crucial for advancing neurological disease research by allowing the visualization of inflammation or tumor growth in the brain (Dollé et al., 2008).

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies on similar compounds have explored the structural and physicochemical requirements for binding affinity, providing insights into the design of more potent ligands for specific biological targets. These studies are fundamental in drug design, helping researchers understand how modifications in chemical structure can influence biological activity and therapeutic potential (Dalai et al., 2006).

Eigenschaften

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-13-9-17-20-10-14(11-25(17)22-13)5-4-8-19-18(26)12-24-16-7-3-2-6-15(16)21-23-24/h2-3,6-7,9-11H,4-5,8,12H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHFGXJBBVQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.